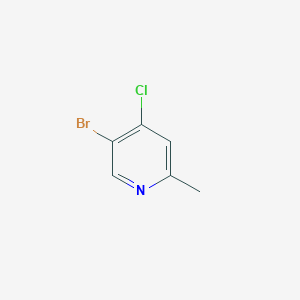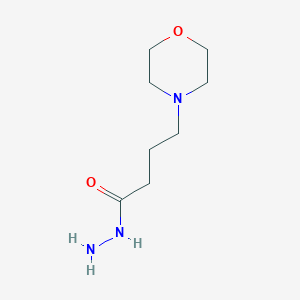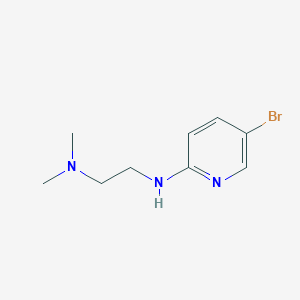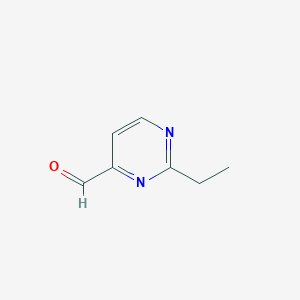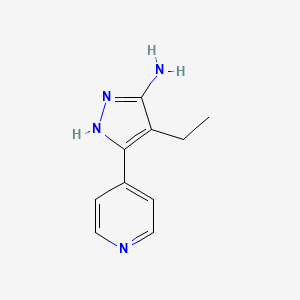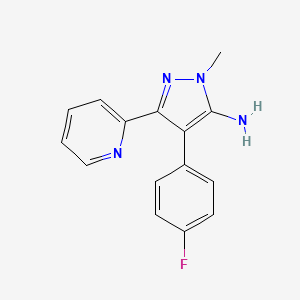
2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted at the 2-position with an amino group and at the 4-position with a carboxamide group. The carboxamide group is further substituted with a propan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the amino and carboxamide groups would also be significant features of the molecular structure .
Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” could potentially undergo a variety of chemical reactions. The amino group could participate in reactions such as acylation or alkylation, while the carboxamide group could undergo reactions such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence properties such as solubility .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthetic Processes : The compound has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of complex heterocyclic structures such as benzo[e][1,3]benzothiazoles and benzo[1,2-d:4,3-d′]bis[1,3]thiazoles through processes that involve coupling reactions, treatments with diphosphorus pentasulfide, and electrophilic substitution reactions. This underlines its role in the creation of advanced organic structures with potential applications in medicinal chemistry and material science (Aleksandrov et al., 2017); (Aleksandrov et al., 2021).
Biological Activity
Antimicrobial Activity : A thiazole-based heterocyclic amide, closely related to the compound , showed promising antimicrobial activity against a range of microorganisms including Gram-negative bacteria, Gram-positive bacteria, and fungi. The compound's structure was thoroughly characterized, and its antimicrobial properties suggest potential for pharmacological and medical applications (Cakmak et al., 2022).
Antibacterial and Antifungal Properties : Another study synthesized a novel organic compound incorporating a benzothiazolyl group and tested its antibacterial and antifungal activities. The compound demonstrated significant activity against various bacterial and fungal strains, indicating the potential of such structures in developing new antimicrobial agents (Senthilkumar et al., 2021).
Anticancer Activity : Some compounds derived from thiazole structures, similar to 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, have been evaluated for their anticancer activities. For example, certain derivatives demonstrated promising antitumor activity against chronic myelogenous leukemia in preclinical assays, highlighting the potential of thiazole derivatives in oncology research (Lombardo et al., 2004).
Material Science Applications
- Dyeing Polyester Fibers : Novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, have been synthesized and applied for dyeing polyester fabrics. The resulting colored fibers, coupled with the compounds' high efficiency in vitro screening for antioxidant and antimicrobial activities, suggest applications in creating sterile and biologically active fabrics for various uses (Khalifa et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-N-propan-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)9-6(11)5-3-12-7(8)10-5/h3-4H,1-2H3,(H2,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFJJKGLYYFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

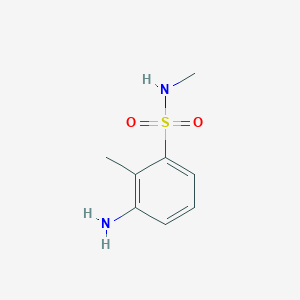
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
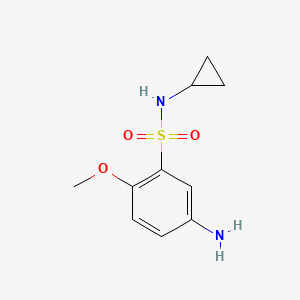
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
